Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone
Description
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone is a substituted piperidine derivative characterized by a benzyl group at the 1-position, a phenyl group at the 4-position of the piperidine ring, and a phenyl ketone moiety attached to the 4-piperidyl carbon.
Properties
CAS No. |
84604-98-8 |
|---|---|
Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1-benzyl-4-phenylpiperidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C25H25NO/c27-24(22-12-6-2-7-13-22)25(23-14-8-3-9-15-23)16-18-26(19-17-25)20-21-10-4-1-5-11-21/h1-15H,16-20H2 |
InChI Key |
RLRNRKZKGUMSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone typically involves:
- Formation of key intermediates such as substituted piperidine derivatives.
- Reaction of these intermediates with substituted butyrophenone derivatives.
- Use of acid addition salts for improved isolation and purification.
- Final liberation of the free base and recrystallization to pharmaceutical purity.
Key Intermediates and Reaction Steps
Preparation of 4-Benzhydryloxypiperidine Intermediate
- The compound 4-benzhydryloxypiperidine or its acid addition salts (e.g., hydrochloride or toluenesulfonate salts) serve as crucial intermediates.
- These are reacted with 4'-tert-butyl-4-chlorobutyrophenone in the presence of a base such as sodium hydrogen carbonate.
- The reaction typically occurs in solvents like methyl isobutyl ketone or a mixture of dimethylformamide (DMF) and toluene.
- Temperatures range from 80 °C to 130 °C, with an optimal example at 121 °C for 4 to 8 hours.
- Performing the reaction under a nitrogen atmosphere reduces reaction time and suppresses oxidation, improving product color and purity.
Use of Chloroketone and Ketal Protection
- Chloroketone intermediates can be protected as cyclic ketals to enhance stability during subsequent reactions.
- These protected intermediates react with 4-substituted piperidine derivatives in acetonitrile, often with tetrabutylammonium bromide and potassium carbonate as additives to facilitate the reaction.
Purification and Isolation
- The crude free base obtained after reaction is often converted into acid addition salts to facilitate purification.
- Acid addition salts are isolated by precipitation or crystallization, often by adjusting the pH to around 7 to 7.5 under agitation and seeding to induce crystallization.
- The solid salts are aged, washed, and dried to obtain a purified intermediate.
- Subsequent neutralization liberates the free base, which can be recrystallized from suitable solvents to achieve pharmaceutical-grade purity.
- Purity levels of at least 99.0% with related impurities below 0.1% are targeted.
- The purification sequence "crude free base → acid addition salt → pure free base" is a preferred approach to achieve high purity.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Intermediates | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|
| Formation of 4-benzhydryloxypiperidine salt | 4-benzhydryloxypiperidine hydrochloride or toluenesulfonate salt | DMF/toluene or methyl isobutyl ketone | 80–130 °C, 4–8 h, nitrogen atmosphere | Suppresses oxidation, reduces reaction time |
| Reaction with 4'-tert-butyl-4-chlorobutyrophenone | 4'-tert-butyl-4-chlorobutyrophenone, base (NaHCO3) | DMF/toluene or methyl isobutyl ketone | 80–130 °C, 4–8 h | Formation of ketone intermediate |
| Ketal protection of chloroketone | Chloroketone intermediate | Acetonitrile | Presence of tetrabutylammonium bromide, K2CO3 | Enhances intermediate stability |
| Acid addition salt formation | Crude free base | Various (aqueous/organic) | pH adjusted to 7–7.5, agitation, seeding | Facilitates purification |
| Final purification | Acid addition salt | Suitable recrystallization solvent | Optional recrystallization | Achieves ≥99% purity, <0.1% impurities |
Comprehensive Research Findings
- The use of acid addition salts as intermediates is critical for efficient purification and isolation of this compound with pharmaceutical-grade purity.
- Nitrogen atmosphere during key synthetic steps reduces oxidation and discoloration, improving product quality.
- Protection of reactive ketone intermediates as cyclic ketals allows for smoother subsequent substitution reactions and higher yields.
- Recrystallization and pH-controlled precipitation are effective for removing impurities and isolating pure crystalline forms suitable for pharmaceutical applications.
- Alternative synthetic methods involving acylation and hydrogenation of related piperidine derivatives provide complementary routes to functionalized analogs, useful for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperidine ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted piperidyl ketones, alcohols, and carboxylic acids, depending on the specific reaction conditions.
Scientific Research Applications
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone is a piperidine derivative with potential applications in medicinal chemistry, particularly in developing analgesics and other therapeutic agents. Research indicates that similar compounds exhibit biological activities, especially in analgesic and anti-inflammatory contexts. The presence of piperidine rings in pharmacologically active compounds suggests that this compound may also possess similar properties, potentially acting on opioid receptors or other pain pathways.
Applications
This compound and similar compounds have potential applications in several fields:
- Medicinal Chemistry This compound is used in the development of analgesics and other therapeutic agents.
- Scientific Research It is used as an intermediate in synthesizing complex organic molecules and as a reagent in various organic reactions. It is also studied for its potential biological activity, including interactions with enzymes and receptors.
- Industrial Production It is utilized in the production of specialty chemicals and materials with specific properties.
- Chromatography This compound can be analyzed by reverse phase (RP) HPLC with simple conditions . It can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
- Substitution Nucleophilic substitution reactions can occur at the phenyl rings or the piperidine ring, depending on the conditions and reagents used.
Sigma-1 Receptor Ligands
Mechanism of Action
The mechanism of action of Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Aromatic Substitution : The target compound’s triple aromatic substituents (1-benzyl, 4-phenyl, and phenyl ketone) likely enhance µ-opioid receptor binding through hydrophobic interactions, though excessive bulk may limit solubility . In contrast, ketobemidone’s m-hydroxyphenyl group improves water solubility, aiding bioavailability .
- However, ketobemidone’s retained potency suggests ketones can still engage receptors effectively .
- Halogenation Effects : Fluorine in 4-piperidinyl(4-fluorophenyl) ketone enhances metabolic stability and lipophilicity, a strategy applicable to optimize the target compound’s pharmacokinetics .
Biological Activity
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone is a piperidine derivative notable for its significant biological activities, particularly in the realms of analgesia and anti-inflammatory responses. This compound's structure, featuring a piperidine ring with multiple phenyl substitutions and a ketone functional group, positions it as a candidate for various therapeutic applications.
Analgesic Properties
Research indicates that this compound exhibits potent analgesic activity . Similar compounds have been shown to act on opioid receptors, which are critical in modulating pain perception. The analgesic effects are often evaluated through various animal models and in vitro assays, demonstrating efficacy comparable to established analgesics.
Anti-inflammatory Effects
Beyond its analgesic properties, this compound also shows anti-inflammatory activity . Studies have demonstrated that it can inhibit the production of pro-inflammatory mediators, potentially through the modulation of cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities of some related compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| N-(4-piperidinyl)-N-phenylamide | Piperidine ring and phenyl group | Potent analgesic activity |
| N-(1-phenethylpiperidin-4-yl)acetamide | Piperidine ring with an ethylene bridge | Used in pain management therapies |
| 4-methylfentanyl | Methylated derivative of fentanyl | Highly potent opioid analgesic |
| N-(4-fluorophenyl)-N-(1-phenethylpiperidin) | Fluorinated analogs enhance receptor binding | Increased potency in analgesic effects |
These comparisons illustrate how variations in substituents on the piperidine ring can significantly influence biological activity and therapeutic applications.
Case Studies and Experimental Findings
Recent studies have provided insights into the mechanisms through which this compound exerts its effects. For instance, a study focusing on its interaction with COX enzymes revealed that this compound could inhibit COX-2 activity effectively, indicating its potential as an anti-inflammatory agent. The IC50 values for COX inhibition were reported to be significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting enhanced efficacy .
Q & A
Synthesis and Characterization
Basic Question: Q. What are the common synthetic routes for preparing phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone, and how do reaction conditions influence yield?
- Methodological Answer:
The compound is typically synthesized via Mannich reactions or ketone-amine coupling. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride as the amine component, combined with substituted acetophenones, yield analogous piperidine derivatives with yields of 87–98% under optimized conditions . Claisen condensation under alkaline conditions (e.g., using phenylacetonitrile and methyl benzoate) can generate intermediates like phenyl-1-nitrilebenzyketone, which are hydrolyzed to form ketones . Key variables include temperature (reflux conditions), solvent polarity, and stoichiometric ratios of amine/ketone components.
Advanced Question: Q. How can regioselectivity challenges in the alkylation of 4-piperidyl ketones be addressed during synthesis?
- Methodological Answer:
Regioselectivity in alkylation can be controlled via steric hindrance or catalytic methods. For instance, benzylation at the 1-position of the piperidine ring often requires protection/deprotection strategies (e.g., Boc groups) to direct reactivity . Computational modeling (e.g., DFT studies) can predict reactive sites, while NMR monitoring of intermediates ensures correct regiochemical outcomes .
Pharmacological Applications
Basic Question: Q. What biological targets are associated with this compound derivatives?
- Methodological Answer:
Piperidine ketones are studied for interactions with neurotransmitter transporters. For example, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl ketone analogs act as dopamine transporter (DAT) inhibitors (Ki = 11–492 nM), showing antagonism against cocaine in behavioral assays . Structural analogs also exhibit affinity for serotonin (SERT) and norepinephrine (NET) transporters, requiring radioligand binding assays (e.g., [<sup>3</sup>H]WIN 35,428 for DAT) to quantify activity .
Advanced Question: Q. How do structural modifications (e.g., substituent effects) alter the in vitro vs. in vivo pharmacological profiles of these compounds?
- Methodological Answer:
Hydrophobicity and conformational flexibility critically influence blood-brain barrier penetration and target engagement. For instance, adding a 4-methylphenyl group enhances DAT binding affinity by 40-fold compared to unsubstituted analogs, as shown in SAR studies . In vivo testing in rodents (e.g., locomotor activity assays) reveals discrepancies between in vitro potency and behavioral efficacy, necessitating PK/PD modeling to optimize dosing .
Analytical Characterization
Basic Question: Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer:
<sup>1</sup>H NMR is critical for verifying regiochemistry and substituent positions. For example, piperidine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons from benzyl groups appear at δ 7.2–7.5 ppm . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 355.2 for C25H25NO), and IR spectroscopy identifies carbonyl stretches (~1700 cm<sup>-1</sup>) .
Advanced Question: Q. How can HPLC methods resolve enantiomeric impurities in chiral piperidyl ketones?
- Methodological Answer:
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases of methanol/sodium acetate buffer (pH 4.6) achieve baseline separation of enantiomers. System suitability requires resolution >2.0 and tailing factors <1.5, as per pharmacopeial guidelines .
Data Contradictions and Reproducibility
Basic Question: Q. Why do reported yields for similar piperidine ketones vary across studies?
- Methodological Answer:
Variations arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and reaction scale. For example, small-scale reactions (<1 mmol) often report higher yields (e.g., 98%) due to easier impurity removal, while scalability issues (e.g., solvent volume constraints) reduce yields in larger batches .
Advanced Question: Q. How can researchers reconcile conflicting biological activity data for structurally analogous compounds?
- Methodological Answer:
Discrepancies may stem from assay conditions (e.g., cell line variability, ligand concentrations). Meta-analyses of Ki values across studies, combined with molecular docking to compare binding poses (e.g., using AutoDock Vina), can identify outliers and validate target engagement hypotheses .
Safety and Handling
Basic Question: Q. What are the key safety precautions for handling this compound in laboratory settings?
- Methodological Answer:
The compound is a respiratory irritant; use fume hoods and PPE (gloves, goggles). Avoid prolonged skin contact, as analogs like 4-(phenylamino)-1-benzylpiperidine derivatives are associated with acute toxicity (LD50 = 104 mg/kg, intravenous in mice) .
Advanced Question: Q. How can in vitro toxicity data be extrapolated to predict in vivo risks for novel derivatives?
- Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models trained on databases like PubChem to estimate LD50 values. For example, nitro-substituted analogs show higher hepatotoxicity risks due to reactive metabolite formation .
Computational and Modeling Approaches
Advanced Question: Q. What computational strategies are effective for optimizing the pharmacokinetic properties of piperidyl ketones?
- Methodological Answer:
Molecular dynamics simulations (e.g., GROMACS) predict blood-brain barrier permeability using logP and polar surface area (PSA) descriptors. For instance, PSA <70 Ų correlates with CNS activity in DAT inhibitors . Free-energy perturbation (FEP) calculations guide substituent modifications to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
